molecular formula C14H15NO B1643197 1-Benzyl-2-oxocyclohexanecarbonitrile

1-Benzyl-2-oxocyclohexanecarbonitrile

Cat. No.: B1643197
M. Wt: 213.27 g/mol
InChI Key: LKWLBDZDUDCALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-oxocyclohexanecarbonitrile is a bicyclic organic compound featuring a cyclohexane ring substituted with a benzyl group, a ketone (oxo) group at position 2, and a nitrile group at position 1. Nitriles are versatile functional groups, often serving as precursors to carboxylic acids, amines, or heterocycles, while the benzyl and oxo groups may influence steric and electronic properties, affecting reactivity and stability .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-benzyl-2-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C14H15NO/c15-11-14(9-5-4-8-13(14)16)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2

InChI Key

LKWLBDZDUDCALL-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(CC2=CC=CC=C2)C#N

Canonical SMILES

C1CCC(C(=O)C1)(CC2=CC=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-Benzyl-2-oxocyclohexanecarbonitrile, differing primarily in substituents or ring systems:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences Reference
1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile C₁₅H₂₀N₂ 228.34 Benzyl, methylamino, nitrile Amino substituent replaces oxo group
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile C₁₄H₁₅NO₂S 277.34 Ethoxy, thienyl, oxo, nitrile Cyclohexene backbone; thienyl substituent
6-Oxocyclohex-1-ene-1-carbonitrile C₇H₇NO 121.14 Oxo, nitrile Smaller cyclohexene ring; no benzyl
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl, carboxylic acid Cyclobutane ring; carboxylic acid
1-(2-Chloroethyl)cyclohexane-1-carbonitrile C₉H₁₄ClN 183.67 Chloroethyl, nitrile Chloroethyl substituent; no oxo

Reactivity and Stability

  • Nitrile Reactivity : All compounds with nitrile groups can undergo hydrolysis to form carboxylic acids or reduction to amines. The presence of electron-withdrawing groups (e.g., oxo in 1-Benzyl-2-oxocycloclohexanecarbonitrile) may enhance nitrile electrophilicity, accelerating these reactions .
  • Oxo Group Effects: The ketone moiety in this compound and related compounds (e.g., ) may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, affecting solubility and crystallinity.

Physicochemical Properties

  • Polarity : Compounds with oxo and nitrile groups (e.g., ) exhibit higher polarity compared to purely hydrocarbon-substituted analogs, impacting solubility in polar solvents.
  • Thermal Stability : The cyclohexane backbone generally confers rigidity and thermal stability, whereas cyclohexene derivatives (e.g., ) may exhibit lower stability due to unsaturation.

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